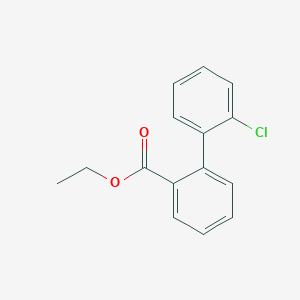

Ethyl 2'-chloro-biphenyl-2-carboxylate

Description

Evolution of Biphenyl (B1667301) Chemistry in Modern Synthesis

The synthesis of biphenyl derivatives has a rich history, tracing back nearly 160 years. rsc.org Early methods for creating the crucial carbon-carbon bond between two aryl rings, such as the Wurtz-Fittig reaction and the copper-catalyzed Ullmann reaction, were foundational but often required harsh conditions and had limited substrate scope. rsc.orgbyjus.com The Ullmann reaction, discovered in 1904, involves heating an aryl halide with a copper catalyst and has been widely used for creating symmetric biaryls. byjus.comarabjchem.org

A paradigm shift occurred with the advent of transition metal-catalyzed cross-coupling reactions. researchgate.net Methods like the Kumada, Negishi, Stille, and particularly the Suzuki-Miyaura coupling have become cornerstones of modern organic synthesis. bohrium.comrsc.org The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid, is renowned for its mild reaction conditions, high functional group tolerance, and broad applicability. gre.ac.uknih.gov These modern methods have largely superseded older techniques, offering significantly higher yields and selectivity, and enabling the construction of highly complex and sterically hindered biphenyls that were previously inaccessible. nih.govnih.gov

| Reaction Name | Key Reagents | Typical Catalyst | General Characteristics |

|---|---|---|---|

| Ullmann Reaction | Two aryl halides | Copper (Cu) | Requires high temperatures; often used for symmetric biphenyls. byjus.com |

| Kumada Coupling | Aryl halide and Grignard reagent (Aryl-MgX) | Nickel (Ni) or Palladium (Pd) | Highly effective but sensitive to functional groups that react with Grignard reagents. bohrium.com |

| Stille Coupling | Aryl halide and organostannane (Aryl-SnR3) | Palladium (Pd) | Versatile and tolerant of many functional groups, but tin reagents are toxic. bohrium.com |

| Negishi Coupling | Aryl halide and organozinc (Aryl-ZnX) | Nickel (Ni) or Palladium (Pd) | Offers high reactivity and selectivity. rsc.org |

| Suzuki-Miyaura Coupling | Aryl halide and arylboronic acid/ester | Palladium (Pd) | Mild conditions, low toxicity of boron reagents, vast substrate scope. gre.ac.uknih.gov |

Significance of Biphenyl Scaffolds in Academic Organic Research

The biphenyl moiety is a "privileged scaffold" in chemistry, appearing in a vast array of molecules with significant applications. gre.ac.uk Its structural rigidity and ability to be functionalized make it a versatile building block. arabjchem.orgresearchgate.net In medicinal chemistry, the biphenyl framework is present in numerous pharmaceuticals, including anti-inflammatory drugs like diflunisal (B1670566) and antihypertensives like telmisartan. rsc.orgwikipedia.org The arrangement of the two phenyl rings allows for precise spatial orientation of substituents, which is critical for binding to biological targets. researchgate.net

Beyond pharmaceuticals, biphenyl derivatives are integral to materials science. They form the basis for liquid crystals used in display technologies and are key components in organic light-emitting diodes (OLEDs) due to their fluorescent properties. rsc.orgajgreenchem.comumich.edu The biphenyl core is also found in a variety of natural products and serves as a crucial intermediate for the synthesis of agrochemicals, emulsifiers, and plastics. arabjchem.orgwikipedia.org The utility of the basic biphenyl structure is unlocked through the introduction of functional groups, a process that allows chemists to fine-tune the molecule's electronic and steric properties for specific applications. arabjchem.org

Contextualization of Ethyl 2'-chloro-biphenyl-2-carboxylate within Substituted Biphenyl Systems

This compound is a specific example of a substituted biphenyl that serves as a valuable intermediate in organic synthesis. Its structure features a biphenyl core with an ethyl carboxylate group at the 2-position and a chlorine atom at the 2'-position. This di-ortho substitution pattern is of particular interest in stereochemistry.

The presence of two bulky groups in the ortho positions restricts rotation around the central C1-C1' single bond. pharmaguideline.com This restricted rotation can give rise to a form of axial chirality known as atropisomerism, where the molecule and its mirror image are non-superimposable and can be isolated as separate enantiomers. slideshare.netwikipedia.orglibretexts.org The stability of these atropisomers depends on the size of the ortho substituents; larger groups lead to a higher energy barrier for rotation and more stable enantiomers. libretexts.org

As a synthetic intermediate, this compound offers multiple points for further chemical modification. The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in amide bond couplings or other transformations. The chlorine atom can be replaced or used as a handle in further cross-coupling reactions, allowing for the construction of more complex, poly-substituted biaryl systems. This strategic placement of functional groups makes it a useful building block for creating elaborate molecular architectures.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 773139-98-3 | scbt.com |

| Molecular Formula | C15H13ClO2 | scbt.com |

| Molecular Weight | 260.72 g/mol | scbt.com |

| Class | Substituted Biphenyl Carboxylate | |

| Key Structural Features | Di-ortho substituted (ester at C2, chlorine at C2'), potential for atropisomerism. |

Structure

3D Structure

Properties

CAS No. |

773139-98-3 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

ethyl 2-(2-chlorophenyl)benzoate |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16/h3-10H,2H2,1H3 |

InChI Key |

KWAPJQXOMNTXHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 2 Chloro Biphenyl 2 Carboxylate and Analogues

Catalytic Cross-Coupling Reactions in Biphenyl (B1667301) Synthesis

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and efficient pathways to complex molecular architectures. For the synthesis of biphenyls, these methods typically involve the coupling of an aryl halide or pseudohalide with an organometallic aryl partner, facilitated by a transition metal catalyst. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, particularly when dealing with sterically demanding or electronically deactivated substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the requisite boronic acids or their derivatives. The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.

A plausible synthetic route to Ethyl 2'-chloro-biphenyl-2-carboxylate via the Suzuki-Miyaura coupling would involve the reaction of ethyl 2-bromobenzoate (B1222928) with 2-chlorophenylboronic acid.

General Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 2-bromobenzoate | 2-Chlorophenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (anticipated) |

| Ethyl 2-iodobenzoate | 2-Chlorophenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80-90 | Good to High (anticipated) |

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura couplings of similar substrates and is intended to represent anticipated outcomes.

The choice of phosphine (B1218219) ligand is critical for the success of the Suzuki-Miyaura coupling, especially for challenging substrates such as those required for the synthesis of this compound. The ortho-substituents on both coupling partners introduce significant steric hindrance, which can impede the catalytic cycle. Modern ligands have been designed to be both bulky and electron-rich to address these challenges.

Bulky ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. Electron-donating ligands increase the electron density on the palladium center, which also facilitates oxidative addition and can promote the final reductive elimination step.

Examples of Ligands for Sterically Hindered Suzuki-Miyaura Coupling:

| Ligand Name | Structure | Key Features |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich, effective for very hindered couplings. |

| Buchwald Palladacycle Precatalysts | Pre-formed Pd(II) complexes with biarylphosphine ligands | Air-stable, readily activated to the active Pd(0) species. |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., ethyl 2-bromobenzoate) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

Transmetalation: The aryl group from the organoboron reagent (e.g., 2-chlorophenylboronic acid, activated by the base) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Each of these steps is influenced by the choice of reactants, catalyst, ligand, base, and solvent, and a thorough understanding of the mechanism is essential for optimizing the reaction conditions for a specific target molecule.

Nickel-Catalyzed Cross-Coupling Methods

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel can catalyze the coupling of a wider range of electrophiles, including aryl chlorides, which are often less reactive than the corresponding bromides and iodides. For the synthesis of this compound, a nickel-catalyzed Suzuki-type coupling could be employed.

Potential Nickel-Catalyzed Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 2-chlorobenzoate | 2-Chlorophenylboronic acid | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 120 | Moderate to Good (anticipated) |

| Ethyl 2-bromobenzoate | 2-Chlorophenylboronic acid | Ni(cod)₂ | PCy₃ | K₃PO₄ | THF | 80 | Good (anticipated) |

Note: The data in this table is illustrative of typical conditions for nickel-catalyzed couplings of similar substrates and is intended to represent anticipated outcomes.

Nickel-catalyzed reactions often proceed through similar mechanistic pathways to their palladium counterparts, involving oxidative addition, transmetalation, and reductive elimination. However, the specific reactivity of nickel can offer advantages in certain cases, particularly with less reactive coupling partners.

Iron and Cobalt-Catalyzed Approaches to Biphenyls

In the quest for more sustainable and economical synthetic methods, iron and cobalt catalysts have garnered significant attention. These earth-abundant metals offer the potential for greener and more cost-effective cross-coupling reactions. While still less developed than palladium and nickel catalysis, iron and cobalt-catalyzed methods for biphenyl synthesis are an active area of research.

Iron-catalyzed cross-coupling reactions often involve Grignard reagents or other highly reactive organometallics and can proceed through radical pathways. Cobalt catalysts have also shown promise in the synthesis of unsymmetrical biaryls.

Illustrative Iron and Cobalt-Catalyzed Reactions:

| Metal | Reactant 1 | Reactant 2 | Catalyst | Ligand/Additive | Solvent | Temperature (°C) |

| Iron | Ethyl 2-bromobenzoate | 2-Chlorophenylmagnesium bromide | FeCl₃ | TMEDA | THF | 25-60 |

| Cobalt | Ethyl 2-iodobenzoate | (2-Chlorophenyl)zinc chloride | CoBr₂ | Bipyridine | DMF | 80-100 |

Note: This table presents plausible, though less common, approaches and is for illustrative purposes.

The development of robust and general iron and cobalt-catalyzed methods for the synthesis of functionalized biphenyls like this compound remains a significant challenge but holds great promise for the future of cross-coupling chemistry.

Other Transition Metal-Mediated Coupling Strategies (e.g., Hiyama Coupling)

The Hiyama coupling is another valuable tool for C-C bond formation, utilizing organosilanes as the organometallic partner. A key advantage of organosilanes is their stability and low toxicity. The reaction is typically catalyzed by palladium and requires an activator, such as a fluoride (B91410) source or a strong base, to generate a hypervalent silicon species that is active in the transmetalation step.

For the synthesis of this compound, a Hiyama coupling could involve the reaction of ethyl 2-bromobenzoate with a suitable 2-chlorophenylsilane.

Potential Hiyama Coupling Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Activator | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 2-bromobenzoate | (2-Chlorophenyl)trimethoxysilane | Pd(OAc)₂ | TBAF | THF | 60-80 | Good (anticipated) |

| Ethyl 2-iodobenzoate | (2-Chlorophenyl)trifluorosilane | [Pd(allyl)Cl]₂ | CsF | Dioxane | 100 | Good (anticipated) |

Note: The data in this table is illustrative of typical conditions for Hiyama couplings of similar substrates and is intended to represent anticipated outcomes.

The Hiyama coupling offers a useful alternative to the Suzuki-Miyaura reaction, particularly in cases where the corresponding boronic acid is unstable or difficult to prepare.

Classical Aryl Coupling and Related Approaches

Classical coupling reactions represent a foundational approach to the formation of aryl-aryl bonds, a key step in the synthesis of biphenyl structures.

Ullmann Coupling Methodologies and Modern Variations

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of two aryl halides at elevated temperatures. researchgate.netthieme-connect.de The traditional reaction is most effective for aryl iodides and bromides, particularly when activated by electron-withdrawing groups at the ortho or para positions. researchgate.net The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

For the synthesis of an unsymmetrical biphenyl like this compound, a modified Ullmann approach would be necessary, coupling two different aryl halides. However, this often leads to a mixture of products, including two symmetrical homocoupling products and the desired unsymmetrical product.

Modern variations of the Ullmann reaction have significantly improved its scope and efficiency, allowing for milder reaction conditions and the use of less reactive aryl chlorides. wikipedia.org These advancements often involve the use of bidentate ligands, such as amino acids and diamines, which stabilize the copper catalyst and facilitate the coupling process. researchgate.net The introduction of palladium and nickel catalysts has also expanded the utility of Ullmann-type couplings. wikipedia.org

Table 1: Comparison of Classical and Modern Ullmann Coupling Conditions

| Feature | Classical Ullmann Reaction | Modern Ullmann Variations |

| Catalyst | Copper powder or copper salts (stoichiometric) | Catalytic copper, palladium, or nickel complexes |

| Ligands | Typically none | Amino acids, diamines, 1,3-diketones, oxalic diamides researchgate.net |

| Substrates | Primarily electron-deficient aryl iodides and bromides wikipedia.org | Broader scope, including aryl chlorides wikipedia.orgresearchgate.net |

| Temperature | High temperatures (often >200 °C) thieme-connect.de | Milder temperatures (can be below 100 °C) researchgate.net |

| Yields | Often moderate | Generally improved yields |

A potential strategy for synthesizing this compound via a modern Ullmann coupling could involve the reaction between ethyl 2-halobenzoate and 1-chloro-2-halobenzene in the presence of a suitable copper or palladium catalyst system with appropriate ligands.

Bennett-Turner Coupling Protocols

The Bennett-Turner reaction, reported in 1914, involves the homocoupling of arylmagnesium bromides (Grignard reagents) in the presence of transition metal halides like CrCl₃ or CuCl₂ to form symmetrical biphenyls. nih.gov This method provides an alternative to the Ullmann reaction for the synthesis of symmetrical biaryls. For unsymmetrical biphenyl synthesis, a cross-coupling approach would be needed, which can be challenging due to the high reactivity of Grignard reagents leading to mixtures of products.

Friedel-Crafts Type Reactions for Biphenyl Formation

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. While not typically used for the primary biphenyl bond formation, they are crucial for modifying a pre-existing biphenyl scaffold.

Acylation and Alkylation Reactions on Biphenyl Substrates

Friedel-Crafts alkylation and acylation are essential for introducing alkyl and acyl groups onto a biphenyl ring system. nih.gov In the context of synthesizing this compound, these reactions could be used to modify a biphenyl precursor.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). When applied to biphenyl, the substitution pattern is directed by the existing substituents. However, this reaction is prone to issues like polyalkylation and carbocation rearrangements, which can complicate the synthesis of specific isomers. youtube.com

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. youtube.com The acyl group can be subsequently reduced to an alkyl group if desired. This method offers better control for the synthesis of specific isomers compared to alkylation.

For instance, one could envision a synthetic route where a biphenyl molecule is first acylated, and subsequent steps are used to build the final structure of this compound.

Chloromethylation Strategies

Chloromethylation is a specific type of Friedel-Crafts reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. thieme-connect.de This is typically achieved by reacting the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst like zinc chloride. thieme-connect.dekoreascience.kr The resulting chloromethylated biphenyls are versatile intermediates that can be converted into various other functional groups. thieme-connect.deresearchgate.net For example, 4,4'-bis(chloromethyl)biphenyl is a common product from the chloromethylation of biphenyl. koreascience.krresearchgate.net Achieving regioselective chloromethylation on an unsymmetrically substituted biphenyl would be a significant challenge in a synthetic route towards this compound.

Table 2: Overview of Friedel-Crafts Reactions on Biphenyl

| Reaction | Reagents | Catalyst | Advantages | Disadvantages |

| Alkylation | Alkyl halide | AlCl₃, FeCl₃ | Introduces alkyl groups | Polyalkylation, rearrangements youtube.com |

| Acylation | Acyl chloride, Anhydride | AlCl₃ | Avoids polyacylation, no rearrangements youtube.com | Product is deactivated |

| Chloromethylation | Formaldehyde, HCl | ZnCl₂ | Creates versatile intermediate | Can lead to mixtures of isomers researchgate.net |

Directed Ortho Metalation (DoM) Strategies in Functionalized Biphenyl Synthesis

Directed Ortho Metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. The DMG, which contains a heteroatom (e.g., -CONR₂, -OMe, -Cl), coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a functional group with high regioselectivity. wikipedia.org

This methodology is particularly well-suited for the synthesis of highly substituted and sterically hindered biaryls. For the synthesis of this compound, a DoM strategy could be envisioned in several ways. For example, starting with ethyl 2-chlorobenzoate, the ester and chloro groups could potentially direct metalation, although the ester group itself is reactive towards organolithiums. A more plausible route would involve a protected carboxylic acid or another robust DMG.

A powerful extension of DoM is its combination with cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net In this approach, a DoM reaction is used to introduce a boronic acid or boronic ester group ortho to a DMG. This arylboronic acid can then be coupled with a second aryl halide to construct the biphenyl skeleton in a highly controlled manner.

A potential DoM-based synthesis for a precursor to this compound could be:

Step 1 (DoM): Start with a suitably protected benzoic acid derivative containing a DMG. Perform a DoM reaction to introduce a boronic ester at the 2-position.

Step 2 (Cross-Coupling): Couple the resulting arylboronic ester with a 2-chloro-substituted aryl halide using a Suzuki-Miyaura cross-coupling reaction.

Step 3 (Functional Group Manipulation): Deprotect and convert the functional groups as needed to arrive at the final target molecule.

This strategy offers excellent control over the substitution pattern, which is often difficult to achieve with classical electrophilic substitution reactions.

Esterification and Carboxylate Formation Routes

The introduction of the ethyl carboxylate group is a critical step in the synthesis of the target compound. This can be accomplished through several pathways, either by direct esterification of the corresponding carboxylic acid or by converting other functional groups, such as nitriles or oxazolines, into the desired ester.

Direct esterification of 2'-chloro-biphenyl-2-carboxylic acid with ethanol (B145695) represents the most straightforward approach to obtaining this compound. This transformation is typically achieved through acid-catalyzed condensation reactions.

The Fischer-Speier esterification is a classic and widely used method, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com To drive the equilibrium toward the ester product, an excess of the alcohol is often used, or water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Recent advancements have introduced milder and more efficient catalytic systems. Macroporous polymeric acid catalysts have been shown to facilitate direct esterification at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.org Other methods employ coupling reagents to activate the carboxylic acid, such as using triphenylphosphine (B44618) oxide with oxalyl chloride, which allows the reaction to proceed under neutral and mild conditions. nih.gov

| Catalyst/Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess ethanol, reflux | Low cost, readily available | masterorganicchemistry.com |

| Macroporous Polymeric Acid | Ethanol, 50-80°C | Mild conditions, no water removal needed, catalyst is recyclable | organic-chemistry.org |

| Triphenylphosphine Oxide / Oxalyl Chloride | Room temperature | Mild, neutral conditions, high yields | nih.gov |

| DBSA (p-dodecylbenzenesulfonic acid) | Water, room temperature | Surfactant catalyst enables reaction in water, energy efficient | organic-chemistry.orgpsu.edu |

An alternative two-step route involves the use of a nitrile precursor, such as 2'-chloro-biphenyl-2-carbonitrile. This method first requires the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), which is then subjected to esterification as described previously.

Nitrile hydrolysis can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid. libretexts.org The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). libretexts.org This process initially yields a carboxylate salt, which must then be acidified with a strong acid to protonate the salt and liberate the free carboxylic acid. libretexts.org

| Method | Reagents | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄, H₂O | Heat under reflux | Amide | Carboxylic Acid | libretexts.org |

| Alkaline Hydrolysis | Aqueous NaOH or KOH | Heat under reflux | Carboxylate Salt | Carboxylic Acid (after acidification) | libretexts.org |

Once the 2'-chloro-biphenyl-2-carboxylic acid is obtained, it can be esterified with ethanol using any of the direct methods outlined in section 2.5.1.

Oxazolines can serve as valuable synthetic intermediates, acting as masked carboxylic acid groups. In a relevant synthetic pathway, a (2-oxazolinyl)-2-biphenyl derivative can be prepared and subsequently converted to the corresponding carboxylic acid via saponification. google.com This strategy is particularly useful in syntheses involving Grignard reagents, where the oxazoline (B21484) moiety can direct ortho-metalation.

The saponification of the oxazoline ring to yield the carboxylic acid is a robust transformation that can be carried out as a one-pot process under harsh conditions. google.com The process typically involves heating the oxazoline intermediate with a strong acid, such as concentrated hydrochloric acid, in a pressurized vessel at elevated temperatures (e.g., 140-145°C). google.com This vigorous hydrolysis first opens the oxazoline ring to form an aminoester intermediate, which is then further hydrolyzed to the final carboxylic acid product. google.com

| Substrate | Reagents | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| 2-(4,4-dimethyloxazolin-2-yl)biphenyl | 36.5% Hydrochloric Acid, Water | Methylcyclohexane | 140-145°C | 4-5 bar | google.com |

| 4'-methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl | 36.5% Hydrochloric Acid, Water | Methylcyclohexane | 140-145°C | 4-5 bar | google.com |

Following saponification, the resulting 2'-chloro-biphenyl-2-carboxylic acid is esterified to yield the final product.

Asymmetric Synthetic Routes to Axially Chiral Biphenyl Carboxylates

Many substituted biphenyls, including analogues of this compound, possess axial chirality due to restricted rotation (atropisomerism) around the C-C single bond connecting the two aryl rings. nih.gov The synthesis of single enantiomers of these axially chiral compounds is a significant goal in modern organic chemistry, leading to the development of numerous asymmetric strategies. rsc.orgrsc.org These methods can be broadly categorized into chiral auxiliary-mediated approaches and enantioselective catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of biphenyl synthesis, a chiral auxiliary can be attached to one of the aryl precursors to direct the formation of the biaryl axis with a specific configuration. After the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net

Various auxiliaries have been developed for this purpose. For instance, chiral sulfoxides can act as both a directing group for C-H activation and a chiral auxiliary to create an asymmetric environment around the metal catalyst during coupling reactions. researchgate.net This approach has been successfully applied to the atropodiastereoselective C-H olefination of biphenyls. researchgate.net Other common auxiliaries include Evans' oxazolidinones and camphorsultam, which can be attached to a carboxyl or other functional group on one of the aryl rings to control the stereoselectivity of the coupling reaction. wikipedia.orgresearchgate.net

| Chiral Auxiliary | Attachment Point | Key Reaction Type | Stereocontrol Mechanism | Reference |

|---|---|---|---|---|

| p-Tolylsulfinyl group | Aryl ring | Pd(II)-catalyzed C-H olefination | Directs regioselective C-H activation and controls atroposelectivity | researchgate.net |

| Oxazolidinones | Carboxyl group (as amide) | Asymmetric alkylation, aldol (B89426) reactions | Steric hindrance from the auxiliary blocks one face of the enolate | wikipedia.orgresearchgate.net |

| 1,4-Di-O-benzyl-L-threitol | Hydroxyl groups | Desymmetrization of tetrahydroxybiphenyl | Forms a chiral acetal, leading to exclusive formation of one axial chirality | nih.gov |

Enantioselective catalysis offers a more atom-economical approach to synthesizing axially chiral biphenyls, as it avoids the need to install and remove a stoichiometric chiral auxiliary. These methods rely on a chiral catalyst to create a stereodiscriminating environment during the aryl-aryl bond formation. rsc.org

Transition metal catalysis, particularly using palladium, is a powerful tool for atroposelective cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org The enantioselectivity is induced by chiral ligands, often phosphorus-based compounds like BINAP, that coordinate to the metal center. These ligands control the spatial arrangement of the coupling partners during the reductive elimination step, favoring the formation of one atropisomer over the other.

Organocatalysis has also emerged as a potent strategy for constructing axially chiral molecules. mdpi.comnih.gov Chiral phosphoric acids, for example, can catalyze cycloaddition reactions that, after an oxidative step, lead to the formation of a chiral biaryl axis through a central-to-axial chirality conversion. mdpi.com Similarly, bifunctional organocatalysts bearing both a (thio)urea and a tertiary amine group can recognize specific substrate conformations, translating this recognition into axial chirality during electrophilic aromatic halogenation or other cyclization reactions. nih.gov

| Catalytic System | Reaction Type | Mechanism of Enantioselection | Reference |

|---|---|---|---|

| Palladium with Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric Suzuki-Miyaura Coupling | Chiral ligand environment controls orientation during reductive elimination | rsc.orgrsc.org |

| Chiral Phosphoric Acids | [3+2] Cycloaddition followed by oxidation | Catalyst controls stereocenters in an intermediate, which are then converted to a chiral axis | mdpi.comchemrxiv.org |

| Cinchona Alkaloids | Thiophenol addition to aryl-naphthoquinones | Catalyst directs nucleophilic attack on a rapidly interconverting atropisomeric axis | nih.gov |

| Bifunctional (Thio)urea-Amine Organocatalysts | Aromatic Electrophilic Bromination | Multipoint recognition by the catalyst favors a specific substrate conformation in the transition state | nih.gov |

Nucleophilic Aromatic Substitution in Chiral Environments

The synthesis of axially chiral biaryl compounds, a structural motif present in many biologically active molecules and chiral ligands, represents a significant challenge in organic chemistry. One effective strategy for constructing these atropisomeric biphenyls is through nucleophilic aromatic substitution (SNAr) conducted in a chiral environment. This approach leverages a chiral auxiliary to direct the stereochemical outcome of the aryl-aryl bond formation.

A notable methodology involves the use of a chiral alkoxy group, such as (-)-menthoxy, as a leaving group on one of the aromatic precursors. psu.edu In this ester-assisted biphenyl coupling, an ester functionality ortho to the chiral alkoxy group activates it for displacement by an aryl Grignard reagent. psu.edu The reaction proceeds via an SNAr mechanism where the incoming aryl nucleophile displaces the chiral alkoxy group. The steric bulk and defined stereochemistry of the menthoxy group influence the orientation of the two aryl rings as the new C-C bond is formed, thereby inducing axial chirality in the resulting biphenyl-2-carboxylate product with significant optical yields, sometimes reaching up to 94%. psu.edu

The success of this asymmetric synthesis is highly dependent on the steric hindrance of both the ester's alkyl moiety and the attacking Grignard reagent, which helps prevent undesired side reactions like addition to the ester's carbonyl group. psu.edu This method provides a practical route to optically active, unsymmetrical biphenyls, which are valuable as chiral discriminators in asymmetric reactions. psu.edu

Table 1: Asymmetric Biphenyl Coupling via Nucleophilic Aromatic Substitution

This table illustrates the general outcomes of the ester-assisted SNAr reaction for the synthesis of chiral biphenyls based on reported findings.

| Attacking Nucleophile (Grignard Reagent) | Chiral Auxiliary | Typical Reaction Conditions | Product Type | Reported Optical Yield (%) |

| Aryl-MgBr | (-)-Menthoxy | THF, Reflux | Axially Chiral Biphenyl-2-carboxylate | Up to 94 |

| 2,6-Dialkylphenyl-MgBr | (-)-Menthoxy | THF, Room Temp to Reflux | Sterically Hindered Biphenyl | Good to Excellent |

Novel Synthetic Approaches and Green Chemistry Principles in Biphenyl Synthesis

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.comyoutube.com These principles are particularly relevant to the synthesis of complex molecules like this compound and its analogues. The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals and solvents, improving energy efficiency, and employing renewable feedstocks. youtube.comnih.gov Adopting these principles has led to the development of novel synthetic methodologies that minimize environmental impact without compromising efficiency.

The advantages of greener processes include the reduction of unnecessary waste through the recycling of solvents and catalysts, minimizing the loss of materials (atom economy), and avoiding toxic substances and hazardous reaction conditions. nih.gov In the context of biphenyl synthesis, this translates to a shift away from traditional methods that may use hazardous solvents or generate significant byproducts, towards more sustainable alternatives like one-pot reactions and solvent-free conditions. wjpmr.com

One-Pot Reaction Technologies

One-pot synthesis, where multiple reaction steps are performed sequentially in a single reactor without isolating intermediate compounds, is a powerful strategy that aligns with green chemistry principles. organic-chemistry.org This approach significantly improves efficiency by reducing reaction time, minimizing the use of solvents for separation and purification, and lowering energy consumption. conicet.gov.ar For the synthesis of substituted biphenyls, a one-pot process might combine an initial cross-coupling reaction to form the biaryl backbone, followed by a subsequent functionalization or modification step.

Table 2: Conceptual One-Pot Synthesis for a Biphenyl Derivative

This table outlines a hypothetical two-step, one-pot sequence for synthesizing a functionalized biphenyl carboxylate, illustrating the efficiency of the methodology.

| Step | Reaction Type | Reagents & Conditions (Illustrative) | Purpose |

| 1 | Suzuki Coupling | Aryl Boronic Acid, Chloro-substituted Aryl Halide, Pd Catalyst, Base, in a single solvent | Formation of the 2'-chloro-biphenyl backbone |

| 2 | Esterification | Ethyl Alcohol, Acid Catalyst (added to the same pot after Step 1 is complete) | Conversion of the carboxylic acid to the ethyl ester |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. nih.govresearchgate.net Solvent-free reactions, also known as solid-state reactions or neat reactions, offer a compelling alternative. These reactions are typically carried out by mixing the neat reactants, sometimes with grinding, or by using energy sources like microwave or infrared irradiation to promote the reaction. cmu.eduscirp.org

The absence of a solvent can lead to higher reaction rates, improved yields, and enhanced selectivity, as the high concentration of reactants can accelerate the process. cmu.edu Furthermore, this approach simplifies product work-up, as the need to remove a solvent is eliminated, often allowing for direct isolation of the product. cmu.edu While not all reactions are amenable to solvent-free conditions, the synthesis of various organic compounds, including esters and heterocyclic systems, has been successfully demonstrated using this technique. scirp.orggoogle.com For the synthesis of biphenyl precursors or the final compound itself, exploring solvent-free conditions could offer a significantly greener and more efficient manufacturing process. researchgate.netflinders.edu.au

Table 3: Comparison of Conventional vs. Solvent-Free Reaction Conditions

This table provides a comparative overview of the potential benefits of applying solvent-free conditions to a generic organic synthesis, such as an esterification or condensation reaction relevant to biphenyl synthesis.

| Parameter | Conventional (Solvent-Based) Method | Solvent-Free Method | Green Advantage |

| Solvent Use | High (e.g., Toluene, THF) | None | Reduces VOC emissions and waste |

| Energy Input | Often requires prolonged heating to reflux the solvent | Can be more energy-efficient (e.g., IR irradiation) | Lower energy consumption |

| Reaction Time | Can be several hours to days | Often significantly shorter | Increased process efficiency |

| Work-up | Requires extraction, washing, and solvent removal | Simplified; often direct filtration of the product | Less waste generated |

| Product Yield | Variable | Often higher due to high reactant concentration | Better atom economy and efficiency |

Chemical Reactivity, Derivatization, and Reaction Mechanisms

Transformations Involving the Ester Moiety

The ethyl carboxylate group is a versatile handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis: The ester group of Ethyl 2'-chloro-biphenyl-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 2'-chloro-biphenyl-2-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. While specific studies on this exact molecule are limited, the behavior of similar compounds suggests that the ester group is susceptible to hydrolysis. sciforum.net For instance, studies on other biphenyl (B1667301) esters have demonstrated that enzymatic hydrolysis can also be employed, sometimes offering high chemoselectivity. nih.gov

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions (e.g., using sulfuric acid) would lead to the formation of Mthis compound. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds via a similar nucleophilic acyl substitution mechanism. Basic conditions using an alkoxide, such as sodium methoxide (B1231860) in methanol, can also achieve transesterification. masterorganicchemistry.com

The conversion of the ester to an amide derivative can be achieved through several synthetic routes. Direct aminolysis, which involves heating the ester with ammonia (B1221849) or a primary or secondary amine, is possible but often requires harsh conditions. A more common and milder approach involves a two-step sequence: first, hydrolysis of the ester to the carboxylic acid (2'-chloro-biphenyl-2-carboxylic acid), followed by an amidation reaction.

In the second step, the carboxylic acid is activated using a coupling agent to facilitate the reaction with an amine. google.com Modern amidation methods often involve the in-situ generation of reactive intermediates. For instance, phosphonium (B103445) salts, generated in situ from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, can activate carboxylic acids for reaction with primary and secondary amines at room temperature, affording the corresponding amides in good to excellent yields. nih.govresearchgate.net This methodology transforms the carboxylic acid into an activated acyloxy-phosphonium species, which is then readily attacked by the amine nucleophile. nih.govresearchgate.net This would convert this compound into various N-substituted 2'-chloro-biphenyl-2-carboxamides.

The ester functionality can be reduced to a primary alcohol, (2'-chlorobiphenyl-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then quenched with an aqueous workup to yield the alcohol. Alternative methods for reducing carboxylic acid derivatives, such as reacting them with an alkyl chloroformate to form an intermediate that is then reduced with a milder reducing agent like sodium borohydride, can also be employed, particularly if other functional groups sensitive to LiAlH₄ are present. google.com

Reactivity of the Chloro-Substituent and Aromatic Rings

The biphenyl core and its chloro-substituent are subject to aromatic substitution reactions, though the reactivity is influenced by the electronic effects of all substituents present.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the aromatic rings. masterorganicchemistry.comuci.edu In this compound, the reactivity of the two rings is different.

Ring A (with -COOEt group): The ethyl carboxylate group is a deactivating, meta-directing group due to its electron-withdrawing nature.

Ring B (with -Cl group): The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance. uci.edu

Inter-ring effects: The phenyl group itself is an activating, ortho-, para-directing substituent. Therefore, Ring A is activated by Ring B, and Ring B is activated by Ring A.

The outcome of an EAS reaction is a balance of these directing effects and steric hindrance. The most activated positions are ortho and para to the inter-ring C-C bond. Substitution is most likely to occur on the ring that is more activated. The ring bearing the chloro-substituent is generally more activated than the ring with the ester group. Therefore, electrophilic attack is predicted to occur preferentially on the chlorinated ring, at the positions para (position 4') and ortho (position 6') to the chlorine atom, as these positions are also activated by the other ring. youtube.com The para position is often favored due to reduced steric hindrance. Further substitution on the ester-bearing ring is less favorable due to the strong deactivating effect of the carboxylate group.

Nucleophilic aromatic substitution (S_NAr) involves the replacement of a substituent, typically a halide, by a nucleophile. youtube.com Such reactions on aryl halides are generally challenging and require either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In this compound, the primary electron-withdrawing group (the ethyl ester) is located on the other aromatic ring. It does not provide the direct resonance stabilization required to facilitate the standard addition-elimination S_NAr mechanism on the chlorinated ring. Therefore, replacing the chloro-substituent with nucleophiles like hydroxide, alkoxides, or amines would likely require severe conditions, such as high temperatures and pressures. evitachem.com Studies on the reaction of polychlorinated biphenyls with sodium methoxide have shown that such substitutions are possible, but conditions can be forcing. researchgate.net Alternative mechanisms, such as those proceeding through a benzyne (B1209423) intermediate under the influence of a very strong base, could also potentially lead to substitution, but this often results in a mixture of products. youtube.com

Palladium-Catalyzed Functionalizations of Aryl Halides

The chlorine substituent on one of the phenyl rings of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the synthesis of more complex molecular architectures. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.orgyoutube.com

The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides. The choice of phosphine (B1218219) ligands is crucial in facilitating this step by stabilizing the palladium center and influencing its reactivity. nih.gov Following oxidative addition, a transmetalation step occurs where a nucleophilic coupling partner, often an organometallic reagent, transfers its organic group to the palladium center. Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govnobelprize.orgyoutube.com

Common palladium-catalyzed reactions applicable to aryl halides like this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. It is a widely used method for the formation of C-C bonds to create biaryl systems. The versatility of this reaction allows for the introduction of a wide range of substituents. acs.orgsandiego.edu

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and is tolerant of a variety of functional groups. libretexts.orgdiva-portal.orgmdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. This method has become a cornerstone for the synthesis of arylamines. wikipedia.orgtcichemicals.comtcichemicals.comlibretexts.orgorganic-chemistry.org

The specific conditions for these reactions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and selectivity. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote efficient catalysis. nih.gov

Derivatization Strategies and Functional Group Interconversions

Formation of Biphenyl Tetrazoles and Related Heterocycles

A significant derivatization pathway for biphenyl compounds containing a nitrile group is the formation of tetrazoles. While this compound does not inherently contain a nitrile, it can be envisioned as a precursor. The ester group could potentially be converted to a primary amide and subsequently dehydrated to the corresponding nitrile. This nitrile functionality can then undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form the tetrazole ring. derpharmachemica.comnih.gov This transformation is a key step in the synthesis of many pharmaceutical compounds, including the angiotensin II receptor blocker, valsartan. nih.gov

The mechanism of tetrazole formation from a nitrile and sodium azide is thought to proceed via the addition of the azide anion to the electrophilic carbon of the nitrile, followed by cyclization. The reaction is often carried out in a suitable solvent at elevated temperatures. derpharmachemica.com

| Starting Material Analogue | Reagents | Product | Reference |

| 4'-Methyl-biphenyl-2-carbonitrile | 1. PCl₅ 2. NaN₃ | 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole | derpharmachemica.com |

| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Various phenols | Ester derivatives | nih.gov |

Reactions Involving Side-Chain Functionalization (e.g., bromomethylation)

While this compound itself does not have a methyl group amenable to direct bromination, related biphenyl structures with a methyl substituent can undergo side-chain functionalization. For instance, a methyl group on the biphenyl scaffold can be subjected to radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield a bromomethyl derivative. derpharmachemica.com

This bromomethyl group is a versatile synthetic handle that can be used for further modifications. For example, it can undergo nucleophilic substitution reactions to introduce a variety of functional groups, a key strategy in the synthesis of complex molecules. A notable application is in the synthesis of valsartan, where a bromomethylbiphenyl intermediate is reacted with an amino acid derivative. derpharmachemica.com

| Starting Material | Reagents | Product | Application | Reference |

| 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | NBS, AIBN | 5-(4'-(Bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole | Intermediate for sartan synthesis | derpharmachemica.com |

Mechanistic Investigations of Key Transformations

Elucidation of Catalyst Cycles in Cross-Coupling Reactions

The catalytic cycles of palladium-catalyzed cross-coupling reactions have been extensively studied to understand the roles of the various components and to optimize reaction conditions. As previously mentioned, the generally accepted mechanism for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. nih.govnobelprize.orgyoutube.comyoutube.com

Oxidative Addition: The reaction of the aryl chloride with a Pd(0) species to form an Ar-Pd(II)-Cl complex. The electronic and steric properties of the phosphine ligand are critical in this step. Bulky, electron-donating ligands generally accelerate this process. nih.gov

Transmetalation (for Suzuki-Miyaura): The transfer of the organic group from the organoboron reagent to the palladium center. The base plays a crucial role here, activating the boronic acid to facilitate the transfer. nih.gov

Migratory Insertion (for Heck): The insertion of the alkene into the Aryl-Pd bond. libretexts.orgdiva-portal.org

Amine Coordination and Deprotonation (for Buchwald-Hartwig): The coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium amide complex. wikipedia.orglibretexts.org

Reductive Elimination: The final step where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. This step is often favored by bulky ligands that create steric crowding around the metal center. nih.govnobelprize.orgyoutube.com

Understanding these fundamental steps allows for the rational design of catalyst systems to overcome challenges such as the coupling of unreactive aryl chlorides or sterically demanding substrates.

Understanding Selectivity in Functionalization Reactions

Selectivity is a key challenge in the functionalization of substituted biphenyls like this compound, which possesses multiple potential reaction sites.

Chemoselectivity: In palladium-catalyzed cross-coupling, the reaction should selectively occur at the C-Cl bond without affecting the ester functionality. The choice of catalyst and reaction conditions is paramount to achieving this. For instance, certain palladium catalysts are known to be highly selective for the activation of aryl halides over other functional groups.

Regioselectivity: When considering further functionalization of the biphenyl rings, for example through electrophilic aromatic substitution, the directing effects of the existing substituents (the chloro and ethyl carboxylate groups) will determine the position of the incoming group. The ester group is generally a meta-director, while the chloro group is an ortho, para-director, albeit deactivating. The interplay of these electronic effects, along with steric hindrance from the bulky biphenyl structure, will govern the regiochemical outcome of such reactions.

Computational studies and experimental investigations into the steric and electronic effects of substituents on the biphenyl scaffold are crucial for predicting and controlling the selectivity of these functionalization reactions. For instance, the presence of the ortho-carboxylate group can influence the dihedral angle between the two phenyl rings, which in turn can affect the accessibility of different positions on the rings to catalytic or reactive species.

Radical Reactions and Their Mechanisms (e.g., Smiles Rearrangement)

While specific studies on the radical reactions of this compound are not extensively documented in the available literature, the reactivity of the biphenyl scaffold and related chloro-aromatic compounds allows for predictions of its behavior in such reactions. Radical reactions often involve the formation of highly reactive intermediates that can lead to cyclization, substitution, or rearrangement products.

One notable reaction in analogous systems is the radical-mediated cyclization. For instance, studies on biarylboronic acids have demonstrated that radical cyclization can be initiated, leading to the formation of new ring systems. A proposed mechanism for such a reaction involves the generation of a biphenyl radical, which can then undergo intramolecular cyclization. This suggests that under appropriate conditions, the biphenyl core of this compound could participate in similar radical cyclization pathways.

The Smiles rearrangement is another important intramolecular nucleophilic aromatic substitution reaction that can, in some instances, proceed through a radical mechanism. manchester.ac.uk The classical Smiles rearrangement involves the intramolecular migration of an aryl group from a heteroatom to a terminal atom of a connecting chain. manchester.ac.uk The general mechanism proceeds via a Meisenheimer intermediate. manchester.ac.uk While typically considered an ionic reaction, radical variants of the Smiles rearrangement have been developed, often initiated by photoredox catalysis. manchester.ac.uk

In the context of this compound, a hypothetical radical Smiles rearrangement would be complex. The presence of the chloro-substituent on one of the phenyl rings and the ethyl carboxylate on the other introduces asymmetry and potential sites for radical initiation. However, the classic Smiles rearrangement architecture is not immediately present in this molecule. For a Smiles-type rearrangement to occur, a nucleophilic group connected to one ring via a linker would need to displace a group on the other ring through an intramolecular attack. Derivatization of the ester or modification of the chloro-substituted ring would be necessary to introduce the required functionalities for such a rearrangement.

Recent advances have expanded the scope of the Smiles rearrangement to include a wider variety of substrates and reaction conditions, including transition-metal-free approaches for the synthesis of sterically hindered molecules. acs.org These modern variations highlight the versatility of this rearrangement in forming new carbon-heteroatom or carbon-carbon bonds. acs.org

Kinetics of Biphenyl Reactions

The kinetics of ester hydrolysis is a well-studied area that can be extrapolated to this compound. The rate of hydrolysis of aromatic esters is influenced by both electronic and steric effects of the substituents on the aromatic rings. The presence of the electron-withdrawing chloro group at the 2'-position would be expected to influence the electrophilicity of the carbonyl carbon of the ester group, though this effect would be transmitted through the biphenyl system.

Kinetic data for the alkaline hydrolysis of various organic esters show that electron-withdrawing substituents generally increase the rate of hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack by a hydroxide ion. chemrxiv.org Conversely, electron-donating groups tend to decrease the reaction rate. chemrxiv.org The position of the substituent also plays a crucial role; ortho substituents can exert steric hindrance, which may slow down the reaction rate compared to meta or para substituents. In the case of this compound, the chloro group is on a separate ring from the ester, so its electronic effect would be transmitted through the phenyl-phenyl bond, and its steric effect on the ester hydrolysis would be indirect, primarily influencing the dihedral angle between the two rings.

The table below presents hypothetical relative rate constants for the hydrolysis of substituted biphenyl esters to illustrate the expected influence of substituents. This data is illustrative and not based on experimental results for the specific target compound.

| Substituent at 2'-position | Relative Rate of Hydrolysis (k_rel) | Expected Electronic Effect | Expected Steric Influence on Dihedral Angle |

|---|---|---|---|

| -H | 1.00 | Reference | Moderate |

| -Cl | > 1.00 | Electron-withdrawing | Increased |

| -CH₃ | < 1.00 | Electron-donating | Increased |

| -NO₂ | >> 1.00 | Strongly electron-withdrawing | Increased |

The reaction constant (ρ) in the Hammett equation is a measure of the sensitivity of a reaction to the electronic effects of substituents. For the hydrolysis of substituted ethyl benzoates, the ρ value is positive, indicating that electron-withdrawing groups accelerate the reaction. dalalinstitute.com A similar trend would be anticipated for the hydrolysis of this compound, although the magnitude of the effect would be modulated by the intervening phenyl ring.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed insights into the carbon-hydrogen framework. azom.com For a molecule with the complexity of a substituted biphenyl (B1667301), a combination of one-dimensional and two-dimensional NMR experiments is required for a complete and accurate assignment of its structure.

High-resolution 1D NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2'-chloro-biphenyl-2-carboxylate would exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of multiplets due to the seven protons distributed across the two phenyl rings. The electron-withdrawing nature of the chloro and ethyl carboxylate substituents would cause the adjacent protons to shift downfield. The ethyl group would present a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically in the δ 165-175 ppm region), the aromatic carbons (δ 120-150 ppm), the methylene carbon of the ethyl ester (δ ~60 ppm), and the methyl carbon (δ ~14 ppm). oregonstate.eduwisc.edu The carbon atoms directly bonded to the chlorine and the ester group, as well as the carbons at the biphenyl linkage, would show characteristic chemical shifts influenced by these substituents. For instance, the carbon bearing the chlorine atom (C-2') would be significantly affected.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic | Ar-H | 7.2 - 8.1 (multiplets) | 125 - 145 |

| Carbonyl | -C=O | N/A | 165 - 170 |

| Methylene | -OCH₂- | ~4.0 (quartet) | ~61 |

| Methyl | -CH₃ | ~1.0 (triplet) | ~14 |

For complex molecules where 1D spectra exhibit overlapping signals, 2D NMR experiments are crucial for unambiguous assignment. qub.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within each of the two aromatic rings and to confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton resonances of the aromatic rings and the ethyl group to their corresponding carbon atoms in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY is particularly important for studying the conformation around the C-C single bond connecting the two phenyl rings. The presence of ortho substituents restricts rotation around this bond, leading to a specific dihedral angle. researchgate.net NOESY cross-peaks between protons on opposite rings can help determine this preferred conformation and investigate the potential for atropisomerism, a type of axial chirality common in hindered biphenyls. pharmaguideline.comlibretexts.org

While the aforementioned techniques are typically performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. The conformation of biphenyls, particularly the torsional angle between the rings, can differ between the solution and solid states. researchgate.net ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments could be used to determine the principal values of the ¹³C chemical-shift tensor for this compound. researchgate.net This data, when compared with quantum chemical calculations, can provide a precise measure of the dihedral angle and reveal details about the packing interactions within the crystal lattice. researchgate.net

Quantitative NMR (qNMR) is a powerful method for monitoring the progress of a chemical reaction, offering high precision and structural specificity without the need for chromatographic separation. azom.comrsc.org The synthesis of this compound, likely via a Suzuki-Miyaura coupling reaction, can be monitored in real-time using ¹H NMR. azom.commdpi.com By integrating the signals of the starting materials and the product at various time intervals, one can determine the reaction kinetics, conversion rates, and final yield directly from the reaction mixture. azom.comrsc.org This approach is efficient and provides a detailed understanding of the reaction dynamics. rsc.org

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. ucdavis.edu

The FTIR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. Each type of bond (e.g., C=O, C-O, C-H, C=C, C-Cl) vibrates at a characteristic frequency when it absorbs infrared radiation. ucdavis.edu

Key expected absorptions include:

A strong, sharp peak for the ester carbonyl (C=O) stretch , typically found around 1720 cm⁻¹. niscpr.res.inlibretexts.org

Aromatic C=C stretching vibrations, which appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations from the ester group, which would result in two bands, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric). niscpr.res.in

Aromatic C-H stretching would be observed as a group of weak to medium bands just above 3000 cm⁻¹. instanano.com

Aliphatic C-H stretching from the ethyl group would appear as bands just below 3000 cm⁻¹. instanano.com

The C-Cl stretch for an aryl chloride typically appears in the 1000-1100 cm⁻¹ region, though it can sometimes be difficult to assign definitively.

Analysis of these bands provides rapid confirmation of the presence of the key functional groups, complementing the more detailed structural data obtained from NMR spectroscopy. princeton.edu

Interactive Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1725 - 1705 | Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2980 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-Cl Stretch | Aryl Halide | 1100 - 1000 | Medium-Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. The molecular formula for this compound is C₁₅H₁₃ClO₂. HRMS can distinguish this composition from other potential formulas with the same nominal mass. The exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺˙ (Radical Cation) | C₁₅H₁₃³⁵ClO₂ | 260.0628 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. A precursor ion of this compound (e.g., the molecular ion at m/z 260) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide detailed structural information.

Based on studies of related polychlorinated biphenyls (PCBs) and their derivatives, a plausible fragmentation pattern can be predicted. dioxin20xx.orgnih.gov Common fragmentation pathways for chlorinated aromatic compounds include the loss of chlorine atoms, followed by cleavage of substituent groups. nih.govresearchgate.net

Predicted Fragmentation Pathways:

Loss of Chlorine: The initial fragmentation is often the loss of a chlorine radical (Cl•) from the molecular ion [M]⁺˙, resulting in an ion at m/z 225.

Loss of Ethoxy Group: Cleavage of the ester can occur via the loss of an ethoxy radical (•OC₂H₅), leading to a fragment at m/z 215.

Loss of Ethyl Group: Loss of an ethyl radical (•C₂H₅) would produce a fragment at m/z 231.

Sequential Losses: Further fragmentation can occur, such as the loss of carbon monoxide (CO) from fragments containing the carbonyl group. For instance, the m/z 231 fragment could lose CO to yield an ion at m/z 203.

Table 3: Predicted MS/MS Product Ions for this compound (Precursor Ion: [M]⁺˙ at m/z 260)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 225 | Cl | [C₁₅H₁₃O₂]⁺ |

| 231 | C₂H₅ | [C₁₃H₈ClO₂]⁺ |

| 215 | OC₂H₅ | [C₁₃H₈ClO]⁺ |

The choice of ionization technique is critical and depends on the analyte's properties and the information desired.

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). dioxin20xx.org This process imparts significant energy, leading to the formation of a molecular ion ([M]⁺˙) and extensive, reproducible fragmentation. researchgate.net For PCBs and their derivatives, EI mass spectra are characterized by the molecular ion cluster and fragment ions resulting from the loss of one or more chlorine atoms. dioxin20xx.orgresearchgate.net EI is well-suited for structural elucidation due to its detailed fragmentation patterns and is commonly used with gas chromatography (GC-MS). waters.com

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid solution, making it ideal for coupling with liquid chromatography (LC-MS). nih.govyoutube.com It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. nih.gov For this compound, which contains a polar ester group, ESI would be effective. Hydroxylated PCBs, which are structurally related, show strong signals in the negative ESI mode ([M-H]⁻). nih.gov ESI is particularly useful for accurately determining the molecular weight of thermally fragile or non-volatile compounds. youtube.com

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific crystal structure for this compound has not been identified in the surveyed literature, the principles of X-ray diffraction can predict key structural features based on related biphenyl derivatives. A critical structural parameter in biphenyls is the dihedral angle between the two phenyl rings. The presence of bulky substituents at the ortho positions (the chlorine atom at 2' and the ethyl carboxylate group at 2) will cause significant steric hindrance. This forces the two phenyl rings to rotate out of a planar configuration, resulting in a twisted or non-planar molecular geometry. nih.gov This non-planarity is a well-documented characteristic of ortho-substituted PCBs and is crucial for understanding the molecule's chemical and physical properties.

Conformational Analysis in the Solid State

The solid-state conformation of biphenyl derivatives is primarily defined by the torsional or dihedral angle between the planes of the two phenyl rings. In this compound, the presence of bulky substituents at the ortho positions—a chlorine atom at the 2'-position and an ethyl carboxylate group at the 2-position—introduces significant steric hindrance. This steric repulsion forces the two aromatic rings to twist relative to each other, preventing a coplanar arrangement. clu-in.org

This deviation from planarity is a hallmark of ortho-substituted biphenyls. The degree of this twist is crucial as it influences the molecule's electronic properties and its ability to interact with its environment. While the specific crystal structure for this compound is not publicly documented, analysis of analogous structures, such as Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate, shows a significant dihedral angle of 71.50(5)° between the benzene (B151609) rings. This illustrates the profound impact of ortho-substituents on molecular conformation. The planarity is largely determined by the number and size of these ortho groups; the larger the substituent, the greater the rotation from a planar configuration. clu-in.org

Supramolecular Interactions in Crystal Packing

Crystal engineering focuses on understanding and utilizing intermolecular interactions to guide the assembly of molecules into a crystalline solid. ias.ac.infastercapital.com For this compound, the crystal packing is dictated by a combination of non-covalent forces that create a stable, three-dimensional lattice. ias.ac.infastercapital.com

The primary forces at play include:

Dipole-Dipole Interactions: The presence of polar bonds, specifically the C-Cl and the C=O of the ester group, creates molecular dipoles that orient the molecules within the crystal lattice to maximize attractive electrostatic interactions.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π-systems of adjacent molecules align. The specific geometry (e.g., face-to-face or offset) is influenced by the other substituents and packing constraints.

Weak Hydrogen Bonds: Although lacking strong hydrogen bond donors, the molecule can participate in weaker C-H···O and C-H···Cl interactions. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, as is the chlorine atom. These directional interactions, while weak, can play a significant role in determining the final crystal architecture. researchgate.net

Elemental Analysis in Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It provides a quantitative determination of the mass percentages of the constituent elements. For this compound, with the molecular formula C₁₅H₁₃ClO₂, this analysis is crucial for confirming its successful synthesis and assessing its purity.

The theoretical elemental composition is calculated from the molecular formula and atomic weights of the elements. Experimental values obtained from a purified sample are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 69.10% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.03% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.60% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.27% |

| Total Molecular Weight | 260.72 | 100.00% |

Advanced Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for its purification and the study of any related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

A validated RP-HPLC method allows for the precise and accurate quantification of the compound. nih.govresearchgate.net Key parameters of such a method would include: